Cas no 879127-07-8 (EGFR-IN-12)

EGFR-IN-12 structure
EGFR-IN-12 structure
Nome del prodotto:EGFR-IN-12
Numero CAS:879127-07-8
MF:C21H18F3N5O
MW:413.39573431015
CID:3164281

EGFR-IN-12 Proprietà chimiche e fisiche

Nomi e identificatori

    • EGFR Inhibitor
    • EGFR Inhibitor 324674
    • N-(3-((6-((3-(Trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide
    • N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide
    • CyclopropanecarboxaMide, N-[3-[[6-[[3-(trifluoroMethyl)phenyl]aMino]-4-pyriMidinyl]aMino]phenyl]-
    • EGFR?Inhibitor
    • K00598a
    • N-{3-[(6-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}cyclopropanecarboxamide
    • GTPL5963
    • YUN27078
    • EGFR
    • EGFR-IN-12
    • N-[3-[[6-[[3-(Trifluoromethyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]cyclopropanecarboxamide (ACI)
    • Inchi: 1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)
    • Chiave InChI: YOHYSYJDKVYCJI-UHFFFAOYSA-N
    • Sorrisi: O=C(C1CC1)NC1C=C(NC2C=C(NC3C=C(C(F)(F)F)C=CC=3)N=CN=2)C=CC=1

Proprietà calcolate

  • Massa esatta: 413.14634470 g/mol
  • Massa monoisotopica: 413.14634470 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 586
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 413.4
  • Superficie polare topologica: 78.9
  • XLogP3: 4.5

EGFR-IN-12 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
E440158-1mg
EGFR Inhibitor
879127-07-8
1mg
$150.00 2023-05-18
MedChemExpress
HY-17499-5mg
EGFR-IN-12
879127-07-8 99.40%
5mg
¥1800 2024-05-24
DC Chemicals
DC34093-1g
EGFR inhibitor(YUN27078)
879127-07-8 >98%
1g
$2200.0 2023-09-15
TRC
E440158-2.5mg
EGFR Inhibitor
879127-07-8
2.5mg
$293.00 2023-05-18
DC Chemicals
DC34093-250 mg
EGFR inhibitor(YUN27078)
879127-07-8 >98%
250mg
$1100.0 2022-02-28
MedChemExpress
HY-17499-10mM*1mLinDMSO
EGFR-IN-12
879127-07-8 99.40%
10mM*1mLinDMSO
¥1980 2023-07-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6866-5mg
EGFR Inhibitor
879127-07-8 98%
5mg
¥3061.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5168-25 mg
EGFR Inhibitor
879127-07-8 99.15%
25mg
¥5435.00 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6866-1mg
EGFR Inhibitor
879127-07-8 98%
1mg
¥1058.00 2023-09-09
Biosynth
EKB12707-25 mg
EGFR Inhibitor
879127-07-8
25mg
$1,407.75 2023-01-05

EGFR-IN-12 Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ;  rt; overnight, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  overnight, 80 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ;  rt; overnight, 60 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
3.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ,  Water ;  10 min, 160 °C
Riferimento
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library
Zhang, Qiong; et al, Journal of the American Chemical Society, 2006, 128(7), 2182-2183

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ,  Water ;  10 min, 160 °C
Riferimento
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library
Zhang, Qiong; et al, Journal of the American Chemical Society, 2006, 128(7), 2182-2183

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  overnight, 80 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ;  rt; overnight, 60 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
2.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ,  Water ;  10 min, 160 °C
Riferimento
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library
Zhang, Qiong; et al, Journal of the American Chemical Society, 2006, 128(7), 2182-2183

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  overnight, 80 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ;  rt; overnight, 60 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  12 h, 80 °C
2.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ,  Water ;  10 min, 160 °C
Riferimento
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library
Zhang, Qiong; et al, Journal of the American Chemical Society, 2006, 128(7), 2182-2183

EGFR-IN-12 Raw materials

EGFR-IN-12 Preparation Products

EGFR-IN-12 Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:879127-07-8)EGFR-IN-12
CL6049
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:879127-07-8)EGFR-IN-12
A940825
Purezza:99%/99%
Quantità:100mg/250mg
Prezzo ($):227.0/378.0